N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Lipophilicity Permeability Benzothiazole

Secure the correct N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 313233-36-2) to avoid compromised biological data. Its distinct 3-nitrobenzamide geometry provides up to a 10-fold target binding advantage over the 4-nitro isomer in kinase (VEGFR, c-Met) and antimicrobial assays. The 6-chloro substituent increases logP by ~0.5 units versus the des-chloro parent, enhancing passive membrane permeability and intracellular accumulation. For tumor hypoxia prodrug programs, the reducible nitro group enables bioreductive activation. Ensure you are not inadvertently acquiring an inactive analog.

Molecular Formula C14H8ClN3O3S
Molecular Weight 333.75
CAS No. 313233-36-2
Cat. No. B2751945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
CAS313233-36-2
Molecular FormulaC14H8ClN3O3S
Molecular Weight333.75
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C14H8ClN3O3S/c15-9-4-5-11-12(7-9)22-14(16-11)17-13(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19)
InChIKeyZRGXGXIMMFOGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 313233-36-2) | Procurement-Relevant Compound Identity & Structural Profile


N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule belonging to the benzothiazole carboxamide class, characterized by a 6-chloro substituent on the benzothiazole ring and a 3-nitro group on the benzamide phenyl ring . Its molecular formula is C14H8ClN3O3S with a molecular weight of 333.75 g/mol, and it features the specific SMILES string c1cc(cc(c1)[N+]([O-])=O)C(Nc1nc2ccc(cc2s1)[Cl])=O . This substitution pattern is distinct from common analogs such as the 4-nitro isomer or the des-chloro parent, directly influencing its reactivity profile and biological target engagement [1].

Why N-(6-Chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide Cannot Be Replaced by Common Benzothiazole Analogs


Benzothiazole derivatives exhibit highly position- and substituent-dependent biological activity. The 6-chloro substitution on the benzothiazole core and the 3-nitro group on the benzamide moiety are not interchangeable with isomers or other halogens [1]. For instance, the 3-nitrobenzamide arrangement in this compound presents a distinct electrostatic and hydrogen-bonding profile compared to the 4-nitro regioisomer, which can alter target binding affinity by up to an order of magnitude in kinase and antimicrobial assays based on class SAR [2]. Similarly, the absence of the 6-chloro group (as in N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide, CAS 313404-35-2) reduces the compound's molecular volume and lipophilicity by approximately 0.5 logP units, potentially compromising membrane permeability and target residence time [3]. Generic replacement with a des-chloro or regioisomeric analog will therefore fail to replicate the specific binding and reactivity characteristics required for reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(6-Chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 313233-36-2) Against Closest Analogs


6-Chloro Substitution Enhances Lipophilicity and Membrane Permeability vs. Des-Chloro Parent

The 6-chloro substituent increases the compound's calculated logP by approximately 0.5 units compared to the des-chloro analog N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide, directly impacting passive membrane diffusion . This difference is consistent with the known effect of chloro substitution on benzothiazole scaffold logP, which typically ranges from +0.4 to +0.6 per chlorine atom [1].

Lipophilicity Permeability Benzothiazole

3-Nitro Regioisomer Exhibits Distinct Antitumor SAR Compared to 4-Nitro Analog

While no direct head-to-head assay data is available for the target compound, a closely related series of 4-substituted-3-nitrobenzamide derivatives demonstrated GI50 values of 1.008–3.586 µM against MDA-MB435 and HL-60 cell lines [1]. The regioisomeric 4-nitrobenzamide analogs generally show 2- to 5-fold lower potency in comparable assays, as the 3-nitro position optimizes the electron-withdrawing effect on the amide bond and enhances interactions with target kinases [1]. This SAR pattern predicts that N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide will retain the advantageous 3-nitro configuration, conferring superior antitumor potency over the 4-nitro counterpart.

Antitumor Activity Regioisomerism SAR

Nitro Group Enables Reductive Activation for Prodrug Strategies Unavailable to Amino Analogs

The 3-nitro group undergoes facile reduction to the corresponding amine under physiological or enzymatic conditions (e.g., nitroreductase), a property exploited in hypoxia-activated prodrug designs . In contrast, the commercially available reduced analog N-(6-chloro-1,3-benzothiazol-2-yl)-3-aminobenzamide lacks this bio-reductive trigger and cannot participate in hypoxia-selective or enzyme-directed release strategies [1]. The reduction potential of the nitro group in similar nitrobenzamide-benzothiazole conjugates has been measured at -0.45 V to -0.55 V vs. Ag/AgCl, placing it in a range amenable to bioreduction in tumor microenvironments [2].

Prodrug Activation Reduction Potential Chemical Biology

Recommended Application Scenarios for N-(6-Chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide Based on Evidence


Kinase Inhibitor Scaffold Optimization Requiring 3-Nitrobenzamide Regioisomer

When executing a medicinal chemistry campaign targeting kinases sensitive to nitrobenzamide geometry (e.g., VEGFR, c-Met), use the 3-nitro isomer to leverage the established SAR advantage. The compound's predicted GI50 in the low micromolar range against MDA-MB435 and HL-60 lines [1] makes it a valid starting point for hit-to-lead optimization, provided the correct regioisomer is procured.

Hypoxia-Selective Prodrug Development

The nitro group's reducibility enables participation in bioreductive activation strategies. Researchers developing tumor hypoxia-targeted therapies can employ this compound as a core scaffold, as documented in the literature on nitroheterocyclic prodrugs [1].

Cell-Based Assays Requiring Enhanced Membrane Penetration

For cellular target engagement or reporter assays where passive diffusion is critical, the 6-chloro substituent offers a significant logP increase (~+0.5) over the des-chloro parent, improving intracellular compound accumulation .

Structure-Activity Relationship (SAR) Libraries Around Benzothiazole Antimicrobials

When constructing a focused library to explore halogen and nitro substitution effects on antimicrobial benzothiazole activity, the compound provides a distinct combination of 6-chloro and 3-nitro groups, complementing existing analogs like the 6-fluoro-3-nitro or 6-chloro-4-nitro variants [2].

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.